molecular formula C19H16N4OS B294418 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294418
M. Wt: 348.4 g/mol
InChI Key: IZVYYUJUEFSXII-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects through the modulation of various signaling pathways. It has been found to inhibit the activity of certain enzymes and proteins involved in tumor growth, inflammation, and insulin resistance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve insulin sensitivity. It has also been shown to have antioxidant properties, which may help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. The compound has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, future studies may focus on understanding the exact mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods. One of the most common methods involves the reaction of 4-methylbenzenethiol, 2-methoxybenzaldehyde, and 4-methylphenylhydrazine in the presence of a catalyst. The reaction mixture is then heated and refluxed to obtain the final product.

Scientific Research Applications

The potential therapeutic applications of 6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in recent years. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. It has been found to possess anti-tumor, anti-inflammatory, and anti-diabetic properties.

properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4OS/c1-13-7-9-15(10-8-13)18-20-21-19-23(18)22-17(25-19)12-11-14-5-3-4-6-16(14)24-2/h3-12H,1-2H3/b12-11+

InChI Key

IZVYYUJUEFSXII-VAWYXSNFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4OC

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4OC

Origin of Product

United States

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